Methyl 3-(benzyloxy)-1-(2,2-dihydroxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate is a chemical compound with the molecular formula and a molecular weight of 319.31 g/mol. It is classified as a pyridine derivative and has potential applications in medicinal chemistry, particularly as a prodrug for HIV integrase inhibitors. This compound has garnered attention due to its structural features and biological activities.
Methyl 3-(benzyloxy)-1-(2,2-dihydroxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate falls under the category of organic compounds known as dihydropyridines, which are characterized by their pyridine ring structure. It is also classified as an ester due to the presence of the carboxylate group.
The synthesis of methyl 3-(benzyloxy)-1-(2,2-dihydroxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of ethyl 3-hydroxy-2-oxo-1,4-dihydropyridine-5-carboxylate with benzyl bromide in the presence of a base such as sodium hydride or sodium sulfate .
The reaction typically requires careful control of temperature and reaction time to optimize yield and purity. The use of solvents such as acetic acid or dimethylformamide may facilitate the reaction. Following synthesis, purification techniques such as recrystallization or chromatography are often employed to isolate the desired product.
The molecular structure of methyl 3-(benzyloxy)-1-(2,2-dihydroxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate features a dihydropyridine ring with several functional groups including a benzyloxy group and a hydroxyethyl side chain. The structural formula can be represented as follows:
Key structural data includes:
Methyl 3-(benzyloxy)-1-(2,2-dihydroxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate is involved in various chemical reactions that can modify its structure or enhance its biological activity. Notably, it can undergo hydrolysis under acidic or basic conditions to yield corresponding acids or alcohols.
Reactions involving this compound often require specific conditions such as pH control and temperature regulation to ensure desired outcomes. For instance, when reacting with nucleophiles, the electrophilic centers within the molecule can be targeted for substitution reactions.
The mechanism of action for methyl 3-(benzyloxy)-1-(2,2-dihydroxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate primarily relates to its function as a prodrug for HIV integrase inhibitors. Upon administration, it is metabolized into active forms that inhibit the integrase enzyme critical for viral replication.
Studies indicate that this compound exhibits significant antiviral activity, which is attributed to its ability to interfere with the integration process of viral DNA into the host genome . The detailed pharmacokinetics and dynamics are still subjects of ongoing research.
Methyl 3-(benzyloxy)-1-(2,2-dihydroxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate appears as a solid at room temperature with a characteristic melting point that varies based on purity.
The compound displays moderate solubility in organic solvents while exhibiting limited solubility in water due to its hydrophobic benzyloxy group. It is sensitive to light and moisture, necessitating careful storage conditions .
Methyl 3-(benzyloxy)-1-(2,2-dihydroxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate has potential applications in scientific research and pharmaceuticals. Its role as a prodrug for HIV integrase inhibitors positions it as a candidate for further development in antiviral therapies. Additionally, its unique structural attributes make it a subject of interest in synthetic organic chemistry and drug design .
The synthetic pathway for Methyl 3-(benzyloxy)-1-(2,2-dihydroxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate (CAS 1206102-08-0) was first documented in patent literature as a critical intermediate for complex bioactive molecules. A pivotal 2019 Journal of Organic Chemistry article detailed its role in synthesizing pyrone diesters, enabling efficient production of HIV integrase inhibitors like Dolutegravir [7]. This compound emerged from efforts to optimize retrosynthetic routes for heterocyclic scaffolds, with early methods involving benzyl protection of hydroxyl groups and esterification under basic conditions [4] [6]. Its structural core—a dihydropyridine ring featuring ester and benzyloxy substituents—reflects deliberate molecular design to balance reactivity and stability for downstream pharmaceutical applications [7].
Table 1: Key Historical Development Milestones
Year | Advancement | Significance |
---|---|---|
2010s | Patent filing of synthetic routes | Enabled scalable production of antiviral intermediates [6] |
2019 | Published pyrone diester methodology | Solved yield challenges in Dolutegravir synthesis [7] |
2020s | Exploration of cardiovascular applications | Revealed calcium channel modulation potential [7] |
In current drug discovery, this compound serves dual purposes: as a synthetic building block and a standalone pharmacophore. Primarily, it functions as a prodrug precursor for HIV integrase inhibitors. Metabolism cleaves the benzyloxy and ester groups, activating the molecule to inhibit viral DNA integration into host genomes . Research cited in patent US8580967B2 confirms its utility in multistep syntheses of fused tricyclic compounds targeting viral enzymes [4] [6].
Concurrently, its dihydropyridine core exhibits calcium channel modulation, spurring investigations for hypertension and angina therapeutics. Suppliers list it as a "cardiovascular agent" due to voltage-gated channel interactions [7]. Structural activity relationship (SAR) studies leverage its adaptable scaffold: the 2-carboxylate group permits amidification, while the C3 benzyloxy moiety facilitates deprotection to phenolic derivatives for further functionalization [7].
Table 2: Research Applications and Biological Targets
Application Area | Biological Target | Structural Features Utilized |
---|---|---|
Antiviral prodrug development | HIV integrase enzyme | Dihydropyridine core, ester hydrolysis |
Cardiovascular agent research | L-type calcium channels | Dihydropyridine ring, C4 carbonyl [7] |
Chemical biology probes | Metal ion chelation studies | Carboxylate and hydroxyl groups [3] |
Chemical suppliers like Evitachem market it explicitly for "non-human research" in drug design, emphasizing its role in optimizing pharmacokinetic properties such as solubility and metabolic stability . Pricing data reflects specialized demand, with 1g priced at $465 (97% purity) through suppliers like Crysdot [2]. Current synthesis innovations focus on greener catalysis and enantioselective modifications to enhance biomedical relevance [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1